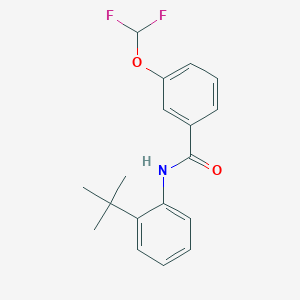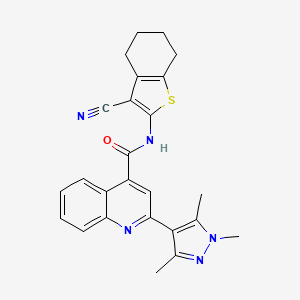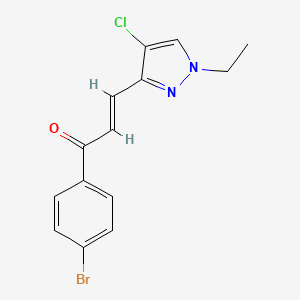![molecular formula C15H18N4O4S3 B10946861 7-(Butanoylamino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946861.png)
7-(Butanoylamino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(BUTYRYLAMINO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic structure.
Functional group transformations: to introduce the butyrylamino and thiadiazolyl groups.
Oxidation and reduction reactions: to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization, distillation, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and reduction reactions: These reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution reactions: Functional groups within the compound can be replaced with other groups, leading to new compounds with different properties.
Hydrolysis reactions: The compound can be broken down into smaller fragments in the presence of water and acid or base.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while substitution may introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it valuable in the development of new products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: This could lead to a decrease in the production of certain metabolites.
Binding to receptors: This could modulate signaling pathways within cells.
Interacting with proteins: This could alter protein function and affect cellular processes.
相似化合物的比较
Similar Compounds
Penicillins: These antibiotics share a similar bicyclic structure and are used to treat bacterial infections.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: These are broad-spectrum antibiotics with a bicyclic core.
Uniqueness
The uniqueness of “7-(BUTYRYLAMINO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” lies in its specific functional groups and their arrangement. This gives the compound distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C15H18N4O4S3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
7-(butanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H18N4O4S3/c1-3-4-9(20)16-10-12(21)19-11(14(22)23)8(5-24-13(10)19)6-25-15-18-17-7(2)26-15/h10,13H,3-6H2,1-2H3,(H,16,20)(H,22,23) |
InChI 键 |
MKMHIATWCCLREP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=C(S3)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10946781.png)
![7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946785.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide](/img/structure/B10946792.png)

![propan-2-yl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10946801.png)

![(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10946832.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10946840.png)
![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10946845.png)
![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B10946850.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10946857.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10946864.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-(difluoromethoxy)benzamide](/img/structure/B10946876.png)
